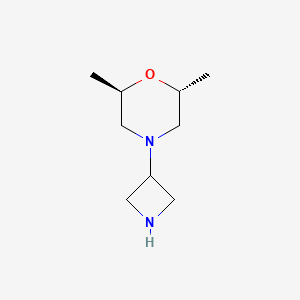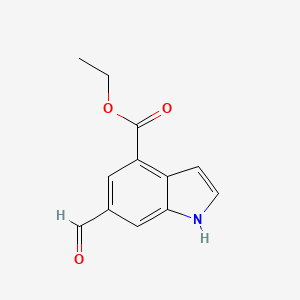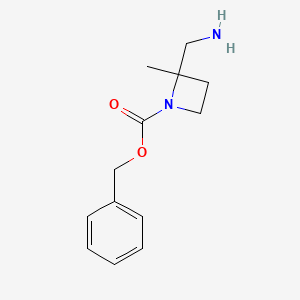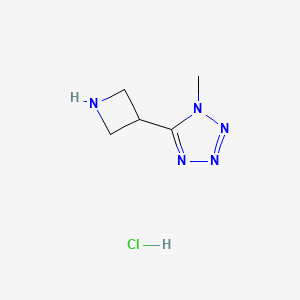
trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine
Descripción general
Descripción
Trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine, also known as ADM, is a chemical compound that belongs to the class of morpholine derivatives. ADM has been extensively studied for its potential use in pharmaceuticals due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has been extensively studied for its potential use in pharmaceuticals due to its unique chemical structure and properties. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, which leads to a reduction in neuronal excitability. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has also been shown to inhibit the activity of glutamate, an excitatory neurotransmitter, which can lead to neuroprotection.
Biochemical and Physiological Effects
trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has been shown to have a range of biochemical and physiological effects. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has also been shown to have analgesic effects by reducing pain sensitivity. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has been shown to have anticonvulsant effects by reducing the excitability of neurons. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has also been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has several advantages for lab experiments. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine is a stable compound that can be easily synthesized in large quantities. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has also been extensively studied, and its properties and effects are well understood. However, trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine also has some limitations for lab experiments. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine is a relatively new compound, and its long-term effects and safety profile are not fully understood. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine is also a complex compound that may interact with other compounds in unpredictable ways.
Direcciones Futuras
There are several future directions for research on trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine. One potential direction is to study the use of trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study the use of trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine in the treatment of epilepsy and other neurological disorders. Further research is also needed to fully understand the mechanism of action of trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine and its long-term effects and safety profile.
Conclusion
In conclusion, trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine is a unique chemical compound that has potential applications in pharmaceuticals. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has been extensively studied for its anticonvulsant, antinociceptive, and anti-inflammatory properties. trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Further research is needed to fully understand the properties and effects of trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine and its potential applications in medicine.
Propiedades
IUPAC Name |
(2R,6R)-4-(azetidin-3-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBSAVYBLCLTAS-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](O1)C)C2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[3.4]oct-6-ene](/img/structure/B3323474.png)

![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323479.png)

![tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate](/img/structure/B3323492.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3323498.png)

![7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323533.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B3323538.png)

![3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane](/img/structure/B3323551.png)
![{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323557.png)

